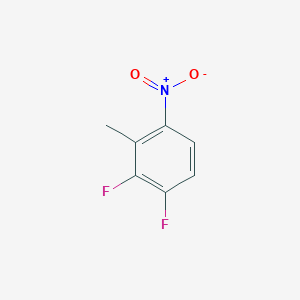

1,2-Difluoro-3-metil-4-nitrobenceno

Descripción general

Descripción

1,2-Difluoro-3-methyl-4-nitrobenzene is a synthetic compound belonging to the family of nitroaromatic compounds. . This compound is characterized by its unique physical and chemical properties, making it valuable in various fields of research and industry.

Aplicaciones Científicas De Investigación

1,2-Difluoro-3-methyl-4-nitrobenzene has been widely used in different fields of research such as chemistry, biochemistry, and materials science. It serves as a starting material in the synthesis of various compounds with potential biological activities. Additionally, it is used in the development of new materials such as dyes, polymers, and liquid crystals.

Mecanismo De Acción

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .

Cellular Effects

It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .

Transport and Distribution

It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .

Subcellular Localization

It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .

Métodos De Preparación

1,2-Difluoro-3-methyl-4-nitrobenzene can be synthesized through several methods. The most common method involves the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid. The product is then purified through recrystallization using solvents such as ethanol or acetone. Another method involves the reaction of p-nitrobenzoic acid with boron tetrafluoride in chloroform, followed by fluorination with trifluoride .

Análisis De Reacciones Químicas

1,2-Difluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amines or other reduced forms of the nitro group.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1,2-Difluoro-3-methyl-4-nitrobenzene can be compared with other similar compounds such as:

3,4-Difluoronitrobenzene: Similar in structure but lacks the methyl group.

2,4-Difluoro-5-nitrotoluene: Another name for 1,2-Difluoro-3-methyl-4-nitrobenzene.

1,2-Difluoro-3-methoxy-4-nitrobenzene: Contains a methoxy group instead of a methyl group.

The uniqueness of 1,2-Difluoro-3-methyl-4-nitrobenzene lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Actividad Biológica

Chemical Structure and Properties

1,2-Difluoro-3-methyl-4-nitrobenzene has the molecular formula CHFNO. The presence of both fluorine and nitro groups significantly influences its chemical reactivity and biological activity. The nitro group can undergo reduction to form various metabolites, which may exhibit different biological effects.

Enzymatic Interactions

Nitrobenzene compounds, including DFMNB, are known to interact with various enzymes. For instance, they can be reduced by nitroreductase enzymes, leading to the formation of reactive metabolites such as nitroso and hydroxylamine derivatives. These metabolites can potentially affect cellular functions by altering cell signaling pathways and gene expression .

Mutagenicity and Carcinogenicity

DFMNB has shown mutagenic effects in mammalian cells. Studies indicate that compounds with nitro groups can induce mutations and may have carcinogenic potential due to their ability to form reactive intermediates that interact with DNA . The mutagenic activity of nitro-substituted compounds raises concerns regarding their safety in pharmaceutical applications.

The molecular mechanisms underlying the biological activity of DFMNB are primarily attributed to its ability to undergo enzymatic reduction. This process generates reactive species that can interact with macromolecules within cells, potentially leading to oxidative stress and cellular damage .

Cellular Effects

Research indicates that DFMNB can influence cellular metabolism and signaling pathways. For example, it may affect the expression of genes involved in cell cycle regulation and apoptosis .

Comparative Studies

A comparative analysis of DFMNB with other nitro-substituted compounds reveals variations in biological activity. For instance, while some nitro compounds demonstrate significant anticancer properties, DFMNB's specific effects on cancer cell lines require further investigation .

Applications in Drug Development

DFMNB serves as a precursor in the synthesis of various biologically active compounds. Its unique structure allows for modifications that enhance therapeutic efficacy. Research has explored its potential as a starting material for developing new drugs targeting specific diseases .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Enzymatic Interaction | Reduces via nitroreductase to form reactive metabolites |

| Mutagenicity | Exhibits mutagenic effects in mammalian cells |

| Carcinogenic Potential | Potentially carcinogenic due to reactive metabolite formation |

| Applications | Used in drug development and synthesis of bioactive compounds |

Propiedades

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.